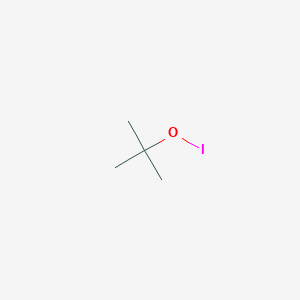

Tert-butyl hypoiodite

CAS No.: 917-97-5

Cat. No.: VC8008758

Molecular Formula: C4H9IO

Molecular Weight: 200.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917-97-5 |

|---|---|

| Molecular Formula | C4H9IO |

| Molecular Weight | 200.02 g/mol |

| IUPAC Name | tert-butyl hypoiodite |

| Standard InChI | InChI=1S/C4H9IO/c1-4(2,3)6-5/h1-3H3 |

| Standard InChI Key | SFWFCZUSPDXUPN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OI |

| Canonical SMILES | CC(C)(C)OI |

Introduction

Synthesis and Characterization

In Situ Generation Methodology

The most efficient synthesis of tert-butyl hypoiodite involves the reaction of molecular iodine with potassium tert-butoxide in anhydrous THF at room temperature . This method avoids the need for isolation, leveraging the rapid equilibrium between I₂ and tert-BuOK:

UV/Vis spectroscopy confirms the formation of tert-butyl hypoiodite through a characteristic absorption shift from 460 nm (I₂ in THF) to 370 nm (tert-BuOI) . The reagent’s instability in protic solvents necessitates strict anhydrous conditions, with THF providing optimal solubility for potassium tert-butoxide (25 g/100 mL at 20°C) .

Optimization of Reaction Parameters

Key parameters influencing yield and reaction speed include:

-

Iodine Equivalents: Stoichiometric studies reveal that 1.1 equivalents of I₂ relative to the substrate maximize conversion (96% yield), with excess iodine offering negligible improvements .

-

Base Stoichiometry: A 2.8:1 molar ratio of tert-BuOK to substrate ensures complete dehydrogenation within 3–10 minutes . Lower base concentrations prolong reaction times and reduce yields due to incomplete hypoiodite formation.

-

Solvent Effects: THF outperforms tert-butanol and toluene in reaction speed, attributed to its superior solubility for both the base and the hypoiodite intermediate .

Chemical Properties and Reactivity

Oxidative Capacity

Tert-butyl hypoiodite acts as a potent two-electron oxidant, capable of abstracting hydrogen atoms from C–H bonds and facilitating elimination reactions. Its electrophilic iodine center selectively targets electron-rich sites, such as allylic and benzylic positions, enabling dehydrogenation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) to pyrimidinones . Comparative studies with alternative oxidants (e.g., DDQ, TBHP) demonstrate its unmatched efficiency under ambient conditions .

Spectroscopic and Analytical Data

-

UV/Vis Spectroscopy: The hypoiodite species exhibits a λₘₐₓ at 370 nm, distinct from molecular iodine (460 nm), providing a reliable metric for reaction monitoring .

-

NMR Spectroscopy: Dehydrogenated products derived from DHPMs show characteristic ¹H NMR signals for aromatic protons (δ 6.8–8.2 ppm) and ¹³C NMR resonances for carbonyl groups (δ 160–170 ppm) . Quaternary carbons in tautomerizable products may exhibit signal absence due to dynamic exchange processes .

Mechanisms of Action

Anionic Substitution Pathway

Under basic conditions, tert-butyl hypoiodite participates in a stepwise mechanism involving:

-

Deprotonation: Base-mediated deprotonation of the N1–H bond in DHPMs generates a resonance-stabilized enolate.

-

Iodination: The enolate attacks the electrophilic iodine center of tert-BuOI, forming an N-iodo intermediate.

-

Elimination: Abstraction of the C4–H proton by tert-butoxide yields the aromatic pyrimidinone product, with concurrent release of tert-butanol and iodide .

Radical-Mediated Pathway

Homolytic cleavage of the O–I bond in tert-butyl hypoiodite produces tert-butoxy (tert-BuO- ) and iodine (I- ) radicals:

The tert-butoxy radical abstracts a hydrogen atom from the substrate, generating a carbon-centered radical that recombines with iodine to form a C–I bond. Subsequent elimination via an E1cB mechanism affords the dehydrogenated product . Kinetic studies favor the anionic pathway under stoichiometric base conditions, while trace radical pathways may contribute to side reactions.

Applications in Organic Synthesis

Dehydrogenation of DHPMs

Tert-butyl hypoiodite enables rapid (<10 minutes), room-temperature dehydrogenation of DHPMs to pyrimidinones, a class of compounds with antitumor, antiviral, and antihypertensive activities . Substrate scope studies reveal tolerance for electron-withdrawing (e.g., -F, -Cl) and electron-donating (e.g., -OCH₃) aryl groups, with yields ranging from 74% to 97% . Steric hindrance at the C6 position (e.g., isopropyl substituents) slightly enhances yields by reducing competitive side reactions .

Comparative Performance Against Traditional Oxidants

The table below contrasts tert-butyl hypoiodite with conventional dehydrogenation agents:

| Oxidant | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| MnO₂ | Reflux, 24 h | 1440 | 60 | |

| CAN | RT, 12 h | 720 | 45 | |

| tert-BuOI (this work) | RT, THF | 3–10 | 74–97 |

This data underscores tert-butyl hypoiodite’s superiority in reaction speed and efficiency, particularly for acid-sensitive substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume